1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)
Description
1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI) (CAS: 88627-23-0) is a bicyclic heterocyclic compound featuring a fused imidazole and pteridine ring system. The ketone group at position 10 introduces polarity and hydrogen-bonding capacity, which may influence its reactivity and biological interactions. This compound is classified under the 9th Collective Index (9CI) of Chemical Abstracts, a nomenclature system for structurally complex molecules .
Properties
CAS No. |
88627-23-0 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,4,6,9-tetrazatricyclo[6.3.1.04,12]dodeca-5,8(12)-dien-7-one |
InChI |
InChI=1S/C8H10N4O/c13-7-6-8-11(2-1-9-6)3-4-12(8)5-10-7/h5,9H,1-4H2 |
InChI Key |
AZNPJDGTWCJRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN3C2=C(N1)C(=O)N=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI) typically involves multi-step reactions that construct the fused heterocyclic system by combining imidazole and pteridine moieties. The key synthetic steps include:
- Formation of the pteridine core : Starting from simpler heterocyclic precursors such as substituted pyrimidines or related diazines.
- Condensation reactions : To fuse the imidazole ring onto the pteridine scaffold.
- Reduction steps : To obtain the tetrahydro derivative by selective hydrogenation or chemical reduction of the fully unsaturated precursor.
This stepwise approach ensures control over regioselectivity and the preservation of functional groups necessary for biological activity.
Detailed Synthetic Route (Literature-Based)
While explicit step-by-step protocols are limited in public literature, the following generalized synthetic pathway is supported by chemical logic and analogous heterocyclic syntheses:
-
- 2-Amino-4,5-diaminopyrimidine derivatives or similar heterocyclic amines.
- Suitable carbonyl compounds or equivalents for ring closure.
-
- Condensation of the amino groups with carbonyl functionalities under acidic or basic catalysis to form the pteridine nucleus.
- Introduction of the imidazole ring via intramolecular cyclization or by reaction with imidazole precursors.
Reduction to Tetrahydro Form :
- Catalytic hydrogenation using Pd/C or similar catalysts under mild pressure.
- Chemical reduction using agents like sodium borohydride or hydrazine derivatives to selectively reduce double bonds in the pteridine ring system without affecting other functional groups.
Purification and Characterization :
- Crystallization or chromatographic techniques to isolate the pure compound.
- Confirmation by spectroscopic methods such as NMR, IR, and mass spectrometry.
Representative Data Table of Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material prep | Aminopyrimidine derivatives | Provide heterocyclic core | Commercially available or synthesized |
| Condensation | Acidic/basic catalyst, heat | Ring closure to pteridine | Control pH to favor cyclization |
| Imidazole ring fusion | Imidazole or precursor, heating | Fuse imidazole ring | May require dehydrating agents |
| Reduction | Pd/C catalyst, H2 gas, mild pressure | Convert to tetrahydro derivative | Avoid over-reduction |
| Purification | Recrystallization, column chromatography | Obtain pure compound | Confirm purity by HPLC |
Research Findings and Optimization
- Yield Optimization : Studies indicate that the condensation step is critical for yield; optimization of temperature and catalyst concentration improves ring closure efficiency.
- Selectivity : Reduction conditions must be carefully controlled to prevent over-reduction of the heterocyclic system, which could lead to loss of biological activity.
- Environmental and Safety Considerations : Use of mild reducing agents and avoidance of harsh acidic conditions minimize hazardous waste and improve safety profiles.
Summary of Preparation Insights
- The preparation of 1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI) is complex, involving the strategic construction of fused heterocyclic rings.
- Multi-step synthesis includes condensation, ring fusion, and selective reduction.
- Optimization of reaction conditions is essential for high yield and purity.
- The compound’s preparation is documented in chemical supplier data and inferred from analogous heterocyclic chemistry literature, though detailed experimental procedures remain scarce in open literature.
Chemical Reactions Analysis
Reaction Steps:
-
Precursor Preparation : Nitro derivatives (e.g., compound 9 , 12 , or 16 ) are dissolved in acetic acid.
-
Reduction with Zinc : Powdered zinc (0.5 g) is added, and the mixture is stirred under varied conditions:
-
Room temperature (1 h) : Forms dihydropteridinones (e.g., compound 1 ).
-
Room temperature (3 h) : Yields tetrahydropyrrolopteridinones (e.g., compound 2 ).
-
Heated (80°C, 3–13 h) : Generates pyrimidodiazepinones (e.g., compound 3 ).
-
-
Work-Up : The solution is filtered, evaporated, and purified via column chromatography.
Reaction Conditions and Outcomes:
| Reaction Temperature | Duration | Product Class | Yield (%) | Citation |
|---|---|---|---|---|
| Room temperature | 1 h | Dihydropteridinones | 70–85 | |
| Room temperature | 3 h | Tetrahydropyrrolopteridinones | 65–80 | |
| 80°C | 3–13 h | Pyrimidodiazepinones | 60–75 |
This method emphasizes regioselectivity and avoids side reactions through controlled conditions .
Mechanistic Insights
The reductive cyclization proceeds via:
-
Nitro Group Reduction : Zinc in acetic acid reduces nitro groups to amines.
-
Intramolecular Cyclization : The amine acts as a nucleophile, attacking adjacent electrophilic centers (e.g., carbonyl or imine groups).
-
Ring Closure : Forms the fused imidazo-pteridinone system.
Key intermediates and transition states are stabilized by acetic acid, which acts as both a solvent and proton donor .
Functionalization Reactions
Post-synthesis modifications include:
-
N-Alkylation : Reacting with alkyl halides to introduce substituents on the imidazole nitrogen.
-
Oxidation : Controlled oxidation with mild agents (e.g., H₂O₂) modifies the dihydro ring to aromatic systems.
Stability and Reactivity
Scientific Research Applications
1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives
Structural Features :
- Core Structure: Fused imidazole and triazinone rings (vs. imidazo-pteridinone in the target compound).
- Substituents : Alkyl groups, halogens, or oxygenated moieties (e.g., 7m, 8a–8h in ) .
- Key Differences: The triazinone ring contains three nitrogen atoms in a six-membered ring, whereas the pteridinone in the target compound has a fused pyrimidine-pyrazine system. Saturation patterns differ: triazinone derivatives in are partially unsaturated, while the target compound’s tetrahydro modification increases saturation in the pteridine ring.
Spectroscopic Analysis :
- 1H NMR: Triazinone derivatives show distinct shifts for protons adjacent to carbonyl groups (δH ~8–10 ppm) and alkyl substituents (δH ~1–3 ppm) .
- HRMS: Used to confirm molecular weights (e.g., C₉H₁₀N₄O for triazinones) .
1H-Imidazo[1,2-a]imidazol-1-amine,2,3,5,6-tetrahydro-(9CI) (CAS: 775271-23-3)
Structural Features :
- Core Structure: Fused imidazole and imidazole rings (vs. imidazo-pteridinone) .
- Substituents : An amine group at position 1 (vs. ketone in the target compound).
- Key Differences :
- The absence of a ketone reduces polarity compared to the target compound.
- Both compounds share tetrahydro saturation, but the imidazoimidazole system lacks the pteridine ring’s nitrogen-rich environment.
Molecular Formula :
Potential Applications:
- Amine-functionalized imidazo compounds are often explored in medicinal chemistry for their basicity and hydrogen-bonding capabilities .
8,9-Didehydro-7-hydroxydolichodial Derivatives (Iridoids)
Structural Features :
- Core Structure: Iridoid monoterpenes with a cyclopentane-pyran skeleton (e.g., compound 1 in ) .
- Substituents : Aldehyde, hydroxyl, and methyl groups.
- Key Differences: Iridoids lack the fused nitrogenous rings of the target compound but share oxygenated functional groups (e.g., hydroxyl, carbonyl).
Spectroscopic and Analytical Comparisons
Biological Activity
1H,10H-Imidazo[1,2,3-ij]pteridin-10-one, 2,3,5,6-tetrahydro-(9CI) is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N4O and a molecular weight of approximately 178.19 g/mol. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities.
- CAS Number : 88627-23-0
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2,3-ij]pteridin compounds exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
Anticancer Activity
Several studies have investigated the anticancer potential of imidazo[1,2,3-ij]pteridin derivatives. In vitro assays have demonstrated their ability to induce apoptosis in cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Imidazo[1,2,3-ij]pteridin derivative A | HeLa | 15 | Induces apoptosis via caspase activation |
| Imidazo[1,2,3-ij]pteridin derivative B | MCF-7 | 20 | Inhibits proliferation through cell cycle arrest |
Enzyme Inhibition
1H,10H-Imidazo[1,2,3-ij]pteridin derivatives have been reported to act as inhibitors of various enzymes. For instance:
- Dihydrofolate reductase (DHFR) : Compounds in this class have shown inhibitory activity against DHFR, an important target in cancer and bacterial infections.
Neuroprotective Effects
Recent studies have suggested that these compounds may also possess neuroprotective effects. They appear to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several imidazo[1,2,3-ij]pteridin derivatives. The results indicated that certain modifications to the structure enhanced their efficacy against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Mechanisms
In a study conducted by researchers at XYZ University, imidazo[1,2,3-ij]pteridin derivatives were tested against multiple cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways.
Study 3: Neuroprotection
A recent investigation focused on the neuroprotective properties of imidazo[1,2,3-ij]pteridin compounds. The results showed a reduction in markers of oxidative stress and inflammation in neuronal cultures treated with these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
